molecular formula C11H12ClNO B018919 3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride CAS No. 106969-89-5

3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

Cat. No.: B018919
CAS No.: 106969-89-5
M. Wt: 209.67 g/mol
InChI Key: LYTOWMPQEVXEEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Leelamine can be synthesized through the reduction of abietic acid, a naturally occurring resin acid found in pine trees. The reduction process involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: Industrial production of leelamine typically involves the extraction of abietic acid from pine resin, followed by its chemical reduction to produce leelamine. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Leelamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Leelamine’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Properties

CAS No.

106969-89-5

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

3-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride

InChI

InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(7-8)11(12)14/h2-5,8H,6-7H2,1H3

InChI Key

LYTOWMPQEVXEEB-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N(C1)C(=O)Cl

Canonical SMILES

CC1CC2=CC=CC=C2N(C1)C(=O)Cl

Synonyms

1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-3-methyl- (9CI)

Origin of Product

United States

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